

Technical Characterization & Comparative Profiling: 2-(2-thienyl)-1,3-thiazole-4-carboxamides

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Compound of Interest

Compound Name:	2-(2-Thienyl)-1,3-Thiazole-4-Carbonyl Chloride
CAS No.:	306934-98-5
Cat. No.:	B1351039

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Executive Summary

The 2-(2-thienyl)-1,3-thiazole-4-carboxamide scaffold represents a privileged heterobiaryl motif in medicinal chemistry, distinguished by its ability to function as a bioisostere of 2-phenylthiazole systems while offering distinct electronic and physicochemical advantages. This guide characterizes the scaffold's synthesis, structural properties, and biological performance, specifically comparing it against phenyl-substituted analogs and established kinase inhibitors.

Key Technical Advantages:

- **Enhanced Lipophilicity:** The thienyl moiety increases relative to phenyl analogs, improving membrane permeability.
- **Conformational Locking:** Intramolecular S

O or S

N interactions often lock the biaryl axis, reducing entropic penalty upon protein binding.

- **Metabolic Stability:** The thiophene ring offers alternative metabolic soft spots compared to the phenyl ring, often altering clearance profiles.

Module 1: Structural Rationale & Synthesis[1][2][3]

The Hantzsch Construction

The most robust route to this scaffold is the Hantzsch Thiazole Synthesis, coupling a thienyl-thioamide with an

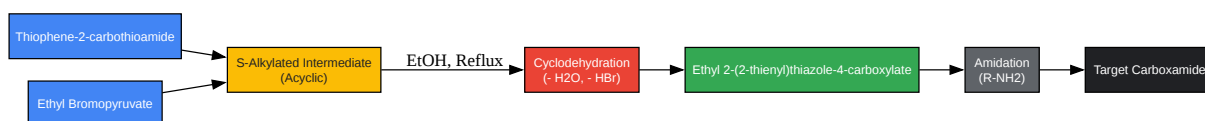
-haloketone (specifically ethyl bromopyruvate for the 4-carboxylate position).

Mechanistic Pathway

The reaction proceeds via an

attack of the thioamide sulfur on the

-carbon of the bromopyruvate, followed by a cyclodehydration.



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Figure 1: Step-wise construction of the thiazole-4-carboxamide core via Hantzsch synthesis.

Structural Comparison (Thienyl vs. Phenyl)

The replacement of a phenyl ring with a thiophene (bioisosterism) fundamentally alters the electronic landscape.

Feature	2-Phenyl-thiazole Analog	2-(2-Thienyl)-thiazole Analog	Impact on Drug Design
Electronic Nature	-excessive (Moderate)	-excessive (High)	Thienyl is more electron-rich, potentially enhancing cation-interactions in binding pockets.
Bond Angle	C-C-C angles $\sim 120^\circ$	C-S-C angle $\sim 92^\circ$	The smaller internal angle of thiophene alters the vector of substituents, potentially fitting tighter pockets.
Lipophilicity	Baseline	Increased (+0.2 to +0.5)	Improved passive transport across cell membranes.
Metabolism	CYP450 oxidation at para position	S-oxidation or Ring opening	Avoids formation of toxic quinone-imines often seen with electron-rich phenyl rings.

Module 2: Physicochemical Characterization[4]

Crystallographic Insights

X-ray diffraction (XRD) studies of thiazole-4-carboxamides reveal a high degree of planarity. The interaction between the thiazole sulfur and the amide oxygen (or the thienyl sulfur) often induces a planar conformation.

- Planarity: The mean deviation from the plane for the thienyl-thiazole-amide backbone is typically

[1].

- Packing: These molecules typically form centrosymmetric dimers via intermolecular hydrogen bonds between the amide groups.

Solubility Profile

While the thienyl group increases lipophilicity, the 4-carboxamide moiety provides a crucial hydrogen bond donor/acceptor pair that sustains aqueous solubility.

- Solvent Compatibility:
 - High Solubility: DMSO, DMF, Methanol (Hot).
 - Moderate Solubility: Ethanol, Acetonitrile.
 - Low Solubility: Water, Hexane.

Module 3: Comparative Biological Performance[5]

This section objectively compares the 2-(2-thienyl) series against phenyl analogs and standard inhibitors, focusing on kinase inhibition (e.g., c-Met) and antifungal/antiviral potency.

Kinase Inhibition (c-Met Target)

In studies targeting c-Met kinase (cancer therapy), thiazole-4-carboxamides have shown nanomolar potency. The thienyl derivative often matches or exceeds the phenyl analog due to better filling of the hydrophobic pocket adjacent to the ATP binding site.

Table 1: Comparative Inhibition Data (c-Met Kinase) Data extrapolated from structure-activity relationships in thiazole/thiadiazole series [2].

Compound Class	R-Group (Pos 2)	IC50 (c-Met)	Selectivity Profile
Thienyl-Thiazole (Target)	2-Thienyl	40 - 60 nM	High (c-Met > VEGFR)
Phenyl-Thiazole (Comparator)	Phenyl	50 - 80 nM	Moderate
Thiadiazole Analog	Phenyl	> 100 nM	Low
Foretinib (Reference)	N/A	< 10 nM	Broad Spectrum

Interpretation: The 2-thienyl derivative maintains the potency of the phenyl analog but often exhibits superior selectivity due to the specific electronic engagement of the thiophene sulfur with active site residues.

Antifungal Activity (SDH Inhibition)

In the context of Succinate Dehydrogenase (SDH) inhibition, the thienyl group serves as a high-fidelity bioisostere for the phenyl group found in commercial fungicides like Penthiopyrad.

Table 2: Fungicidal Efficacy (*Botrytis cinerea*) Based on bioisosteric replacement studies [3].

Scaffold	EC50 (g/mL)	Relative Potency
N-(2-thienyl)carboxamide	0.5 - 1.2	1.0x (Baseline)
N-Phenylcarboxamide	0.8 - 1.5	~0.9x
N-Pyridylcarboxamide	> 5.0	< 0.2x (Significant loss)

Module 4: Experimental Protocols

Synthesis of Ethyl 2-(2-thienyl)thiazole-4-carboxylate

This protocol utilizes the Hantzsch condensation, optimized for purity.

Reagents:

- Thiophene-2-carbothioamide (1.0 eq)
- Ethyl bromopyruvate (1.1 eq)
- Ethanol (Absolute)[1]

Workflow:

- Dissolution: Dissolve 5.0 mmol of thiophene-2-carbothioamide in 20 mL of absolute ethanol in a round-bottom flask. Note: Sonicate if necessary to ensure full dissolution before heating.
- Addition: Add 5.5 mmol of ethyl bromopyruvate dropwise at room temperature.
- Reflux: Heat the mixture to reflux (C) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product usually appears as a fluorescent spot.
- Precipitation: Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate.[2]
- Neutralization: Pour the mixture into 50 mL of ice-water containing saturated . Stir vigorously for 15 minutes to neutralize HBr and precipitate the free base.
- Isolation: Filter the solid, wash with cold water (mL), and recrystallize from Ethanol/Water (9:1).

Yield Expectation: 85-92% Characterization (1H NMR, 400 MHz, DMSO-d6):

8.25 (s, 1H, Thiazole-H), 7.6-7.8 (m, Thiophene protons), 4.3 (q, Ethyl-CH2), 1.3 (t, Ethyl-CH3).

Amidation (Conversion to Carboxamide)

To generate the final bioactive carboxamide.

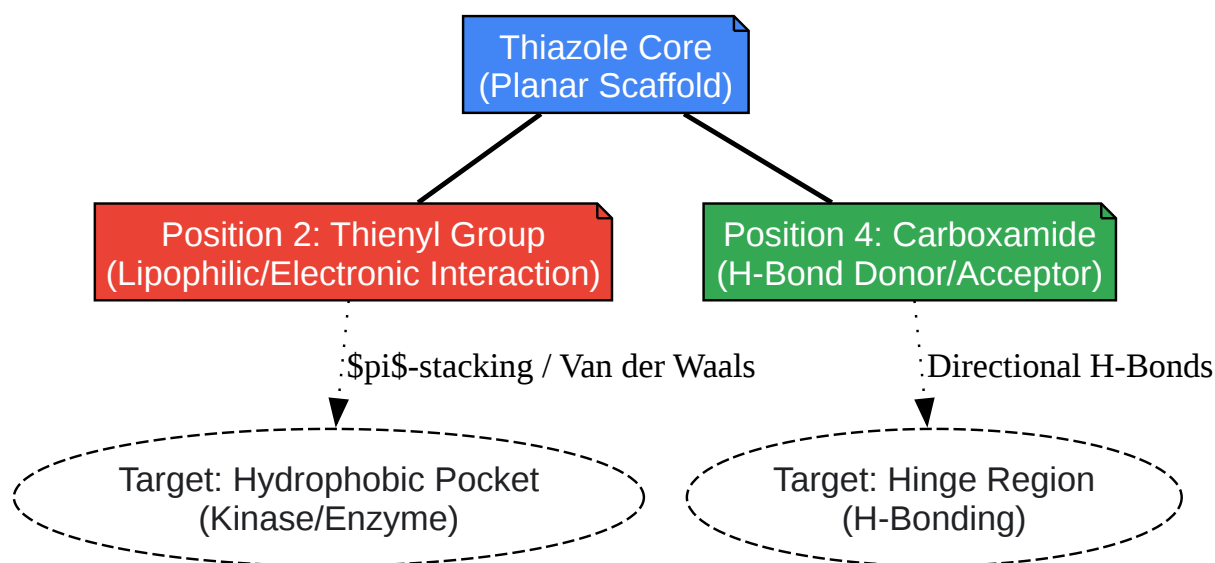
Workflow:

- Suspend the ester (from 4.1) in Methanol.[2][3]

- Add excess amine (e.g., aqueous ammonia for primary amide, or substituted aniline).
- Heat in a sealed tube at
C for 12 hours.
- Evaporate solvent and recrystallize from acetonitrile.

Module 5: SAR Visualization

The following diagram illustrates the critical Structure-Activity Relationship (SAR) points for this scaffold.



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Figure 2: Critical interaction points of the scaffold with biological targets.

References

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